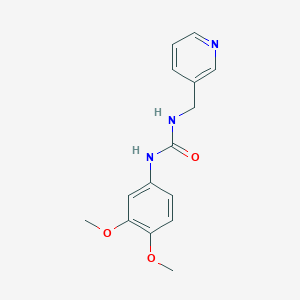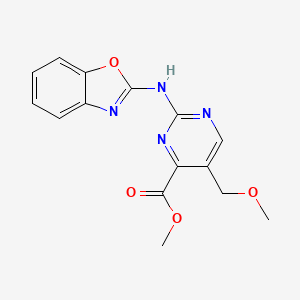
N-(2-bromophenyl)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-2,4-dimethoxybenzamide, also known as BDMC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDMC belongs to the class of benzamides and has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2,4-dimethoxybenzamide is not fully understood. However, studies have suggested that N-(2-bromophenyl)-2,4-dimethoxybenzamide can inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. N-(2-bromophenyl)-2,4-dimethoxybenzamide can also activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2,4-dimethoxybenzamide has been found to have several biochemical and physiological effects. Studies have shown that N-(2-bromophenyl)-2,4-dimethoxybenzamide can reduce the levels of pro-inflammatory cytokines and chemokines in the serum of mice with lipopolysaccharide-induced acute lung injury. N-(2-bromophenyl)-2,4-dimethoxybenzamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, N-(2-bromophenyl)-2,4-dimethoxybenzamide has been reported to have anti-oxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-bromophenyl)-2,4-dimethoxybenzamide is that it exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. Moreover, N-(2-bromophenyl)-2,4-dimethoxybenzamide has been found to be relatively safe, with no significant toxicity reported in animal studies. However, one of the limitations of N-(2-bromophenyl)-2,4-dimethoxybenzamide is that its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential fully.
Future Directions
There are several future directions for the research on N-(2-bromophenyl)-2,4-dimethoxybenzamide. One potential direction is to investigate the potential of N-(2-bromophenyl)-2,4-dimethoxybenzamide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the potential of N-(2-bromophenyl)-2,4-dimethoxybenzamide as a chemotherapeutic agent for the treatment of cancer. Moreover, future research could focus on elucidating the mechanism of action of N-(2-bromophenyl)-2,4-dimethoxybenzamide and identifying its molecular targets. Finally, more studies are needed to investigate the safety and efficacy of N-(2-bromophenyl)-2,4-dimethoxybenzamide in human clinical trials.
Conclusion:
In conclusion, N-(2-bromophenyl)-2,4-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(2-bromophenyl)-2,4-dimethoxybenzamide exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties and has been found to be relatively safe. However, more research is needed to fully understand the mechanism of action of N-(2-bromophenyl)-2,4-dimethoxybenzamide and its therapeutic potential. The future directions for the research on N-(2-bromophenyl)-2,4-dimethoxybenzamide include investigating its potential as a therapeutic agent for the treatment of various diseases and elucidating its mechanism of action.
Synthesis Methods
The synthesis of N-(2-bromophenyl)-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride, followed by the reaction with 2-bromoaniline in the presence of triethylamine. The resulting compound is then treated with acetic anhydride and triethylamine to obtain N-(2-bromophenyl)-2,4-dimethoxybenzamide. The yield of the synthesis method is reported to be around 60%.
Scientific Research Applications
N-(2-bromophenyl)-2,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that N-(2-bromophenyl)-2,4-dimethoxybenzamide has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(2-bromophenyl)-2,4-dimethoxybenzamide has also been found to exhibit anti-cancer properties and can induce apoptosis in cancer cells. Moreover, N-(2-bromophenyl)-2,4-dimethoxybenzamide has been reported to have anti-oxidant properties and can scavenge free radicals.
properties
IUPAC Name |
N-(2-bromophenyl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-19-10-7-8-11(14(9-10)20-2)15(18)17-13-6-4-3-5-12(13)16/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQLHBLFGIRHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2,4-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5861219.png)
![N-1,3-benzodioxol-5-yl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5861226.png)
![2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5861228.png)





![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B5861256.png)
![N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-imidazol-4-yl]-N,N-dimethylimidoformamide](/img/structure/B5861266.png)
![2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5861270.png)
![2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5861277.png)
![N-(5-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5861281.png)
![8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)